molecular formula C23H29N5O3S B2803049 N-cyclopentyl-2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide CAS No. 1276296-46-8

N-cyclopentyl-2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide

Cat. No. B2803049
CAS RN: 1276296-46-8
M. Wt: 455.58
InChI Key: GECOURTUECNISQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis analysis would involve understanding these reactions, the conditions under which they occur, and the yield of the product .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. This can provide information about its reactivity, stability, and possible uses .


Physical And Chemical Properties Analysis

Physical properties include things like melting point, boiling point, and solubility. Chemical properties refer to a substance’s reactivity, such as its acidity or basicity .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides (such as aryl or vinyl halides). The success of SM coupling lies in its mild reaction conditions and functional group tolerance . In this context, our compound serves as an organoboron reagent. Here’s how it contributes:

Anti-Breast-Cancer Activity

Our compound’s structure features a pyrazolo[4,3-d]pyrimidine moiety, which has attracted interest in cancer research. Specifically, it may serve as a potential cyclin-dependent kinase inhibitor (CDKI). CDKIs are promising candidates for targeted treatment in metastatic breast cancer .

Protodeboronation in Organic Synthesis

Pinacol boronic esters, including our compound, are valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. Our compound could play a role in catalytic protodeboronation reactions, expanding its utility in synthetic chemistry .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the atomic level. This is particularly important for drugs, as it can determine their therapeutic effects .

Safety and Hazards

Safety and hazards analysis involves understanding the potential risks associated with handling or using the compound. This can include toxicity, flammability, and environmental impact .

properties

IUPAC Name

N-cyclopentyl-2-[1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O3S/c1-4-28-21-20(15(2)26-28)25-23(32-14-19(29)24-17-9-5-6-10-17)27(22(21)30)13-16-8-7-11-18(12-16)31-3/h7-8,11-12,17H,4-6,9-10,13-14H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECOURTUECNISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC(=CC=C3)OC)SCC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide

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